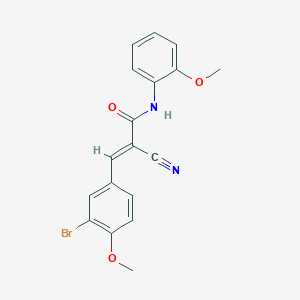

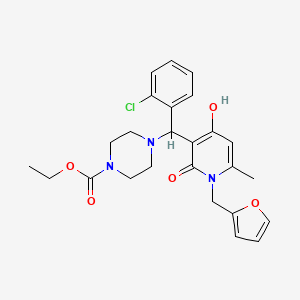

2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” is a chemical compound. It belongs to the class of compounds known as isoxazoles, which are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom in adjacent positions . Isoxazoles are known for their wide range of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of isoxazole-substituted compounds has been achieved from readily available materials . The process involves the condensation of 3-amino-5-methylisoxazole with diethyl malonate in ethanol under reflux . This is followed by treatment with excess hydrazine hydrate in ethanol, and then condensation with aromatic aldehydes in methanol . The resulting compounds are then treated with chloramine-T, undergoing oxidative cyclization .

Molecular Structure Analysis

The molecular structure of isoxazole compounds is highly dependent on the side-chain substituents . The presence of a central carbon in the molecule allows for a flexible adaptation that leads to multiple forms . The supramolecular architectures of amide-containing compounds like “2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide” can be modulated by variations in solvents, flexibility, and the presence/absence of amide–amide interactions .

Chemical Reactions Analysis

Isoxazole compounds are known for their wide range of chemical reactions . They can undergo various reactions such as oxidative cyclization . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

The compound’s structural features make it a potential candidate for antiviral drug development. Researchers have explored its inhibitory effects against viruses such as HIV-1. Molecular docking studies have revealed promising interactions with viral proteins, suggesting its potential as an antiviral agent .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors play a crucial role in managing type 2 diabetes by enhancing insulin secretion. Notably, (2-cyclopropyl-5-methyl-1,3-oxazol-4-yl)methanol derivatives have demonstrated considerable DPP-IV inhibition. Further investigations into this compound’s efficacy and safety are warranted .

Imidazole Derivatives

Imidazole-containing compounds exhibit diverse biological activities. Although not directly related to the compound , understanding its imidazole moiety can provide insights. Imidazoles are involved in enzyme inhibition, coordination chemistry, and antimicrobial properties .

Zukünftige Richtungen

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a rich source of new compounds having promising biological activities, accelerating the drug discovery programme .

Eigenschaften

IUPAC Name |

2-cyclopropyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-9(6-12-14-7)5-11-10(13)4-8-2-3-8/h6,8H,2-5H2,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNIRABRGLRMJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)CNC(=O)CC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopropyl-N-((5-methylisoxazol-4-yl)methyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2763452.png)

![1-{[3-Nitro-4-(1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2763453.png)

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2763454.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2763456.png)

![Spiro[2.6]nonan-7-amine;hydrochloride](/img/structure/B2763461.png)

![5-tert-butyl-2-methoxy-N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]benzenesulfonamide](/img/structure/B2763466.png)

![1-(4-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)phenyl)ethanone](/img/structure/B2763468.png)

![2,3,3a,5,6,6a-Hexahydrofuro[3,2-b]furan-5-ylmethanamine](/img/structure/B2763469.png)

![5,6-dichloro-2-methyl-N-(propan-2-yl)-N-[(pyridin-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2763471.png)